molecular formula C13H20BNO2 B1321526 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 693774-10-6

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1321526
Key on ui cas rn: 693774-10-6
M. Wt: 233.12 g/mol
InChI Key: SKHNRJKSLVTZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592467B2

Procedure details

A solution of 3-bromo-2,6-dimethylpyridine (5.10 g, 27.4 mmol) in anhydrous ether (160 ml) cooled to −78° C. under a nitrogen atmosphere was treated dropwise with n-butyl lithium (4.1 ml, 10 M in hexane) and stirred at −78° C. for 45 minutes. 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (10.2 g, 54.8 mmol) in 20 ml of ether was added dropwise at −78° C. and stirred at −78° C. for 3 hours. The mixture was quenched with 10 ml of isopropanol, and allowed to warm to room temperature. 150 ml of saturated aqueous NaCl solution was added. The aqueous phase was separated and extracted with dichloromethane (100 ml×6). The combined organic phases were dried and concentrated to provide the title compound as light brown oil (6.29 g, 98.4%). 1H NMR (300 MHz, CDCl3) δ ppm 7.92 (d, J=7.46 Hz, 1H) 6.96 (d, J=7.80 Hz, 1H) 2.73 (s, 3H) 2.53 (s, 3H) 1.34 (s, 12H). MS: (M+H)+=234.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98.4%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.C([Li])CCC.C(O[B:19]1[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]1)(C)C>CCOCC>[CH3:9][C:3]1[C:2]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)=[CH:7][CH:6]=[C:5]([CH3:8])[N:4]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 10 ml of isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
150 ml of saturated aqueous NaCl solution was added
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml×6)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=NC(=CC=C1B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.29 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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